molecular formula C9H7NO3S2 B14808602 N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide

N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide

Cat. No.: B14808602
M. Wt: 241.3 g/mol
InChI Key: RNILEJFLHHZRRB-JXMROGBWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furyl)methylidene 2-thiophenesulfonamide typically involves the condensation of 2-furylmethylamine with 2-thiophenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-furyl)methylidene 2-thiophenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-furyl)methylidene 2-thiophenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-furyl)methylidene 2-thiophenesulfonamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furyl)methylidene 2-thiophenesulfonamide is unique due to its specific combination of a furan and thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

(NE)-N-(furan-2-ylmethylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C9H7NO3S2/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h1-7H/b10-7+

InChI Key

RNILEJFLHHZRRB-JXMROGBWSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1=COC(=C1)C=NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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